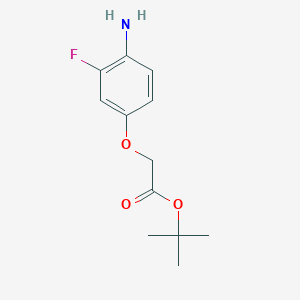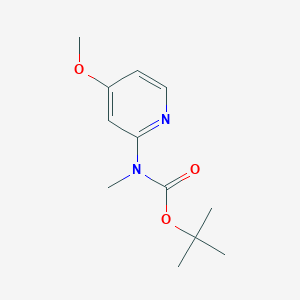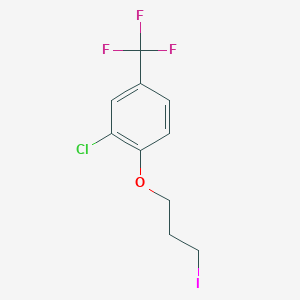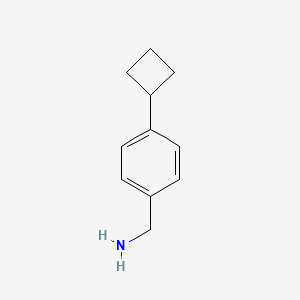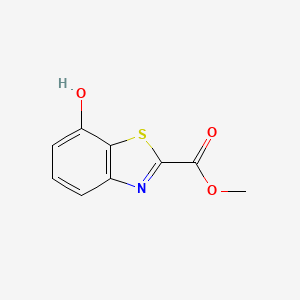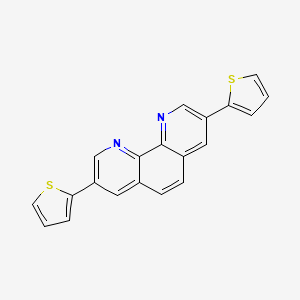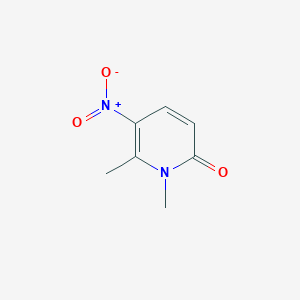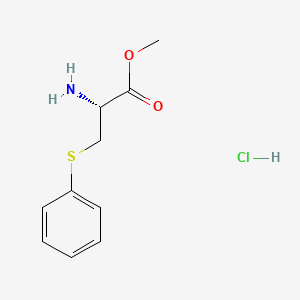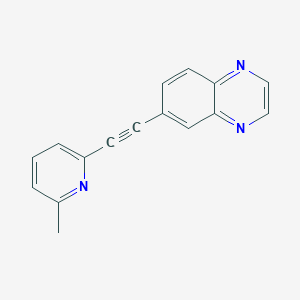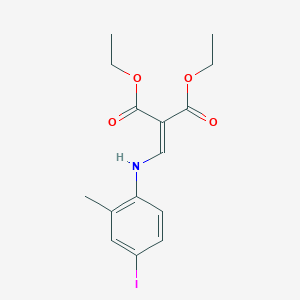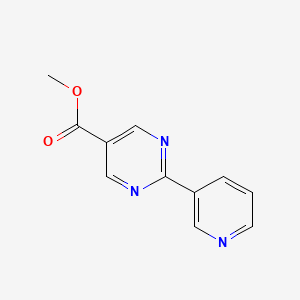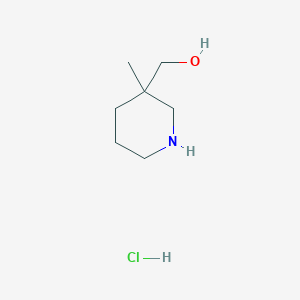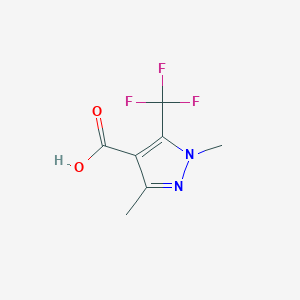
1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
“1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it confers to the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The trifluoromethyl group can be introduced through various methods, such as the reaction with trifluoromethyltrimethylsilane .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of the carbon atoms on the ring would be substituted with a trifluoromethyl group (-CF3), and another carbon would be attached to a carboxylic acid group (-COOH). The remaining two carbon atoms on the ring would each have a methyl group (-CH3) attached .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo various substitution reactions depending on the substituents present . The trifluoromethyl group is generally stable and resistant to reduction and hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, pyrazole derivatives are stable compounds. The presence of the trifluoromethyl group would increase the compound’s electronegativity and could influence its reactivity .Scientific Research Applications
Synthesis and Crystal Structure
The compound has been synthesized as an intermediate in the production of derivatives with potential biological activity, including cancer cell line inhibition. The synthesis involved condensation reactions leading to distinct effective inhibition on some cancer cell lines (Ju Liu et al., 2016). Additionally, structural and spectral investigations of similar pyrazole-4-carboxylic acid derivatives highlight the compound's significance in studying molecular interactions, supported by experimental and theoretical methods including NMR, FT-IR spectroscopy, and density functional theory (DFT) (S. Viveka et al., 2016).
Metal Complex Synthesis
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been used in the synthesis of novel metal complexes, demonstrating its utility in inorganic chemistry. For instance, Cu(II) and Co(II) complexes with the ligand were prepared, showcasing the ligand's ability to coordinate with metal ions, a first structural report on metal complexes with an N1-substituted pyrazole-5-carboxylic ligand (K. Z. Jacimovic et al., 2015).
Functionalization Reactions and Biological Evaluation
The compound also plays a crucial role in the functionalization reactions of pyrazole derivatives. Studies focusing on the reactions of pyrazole-3-carboxylic acid derivatives with various reagents have led to new compounds with potential biological activities. For example, experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxylic acid derivatives have yielded insights into the mechanisms and potential applications of these reactions in developing pharmacologically active molecules (İ. Yıldırım et al., 2005).
Organic Synthesis and Chemical Transformations
Further research has demonstrated the compound's versatility in organic synthesis, particularly in the preparation of fluorinated pyrazoles. The synthesis of 2-(trifluoromethyl)-1,3-dicarbonyl compounds through direct trifluoromethylation and their application in fluorinated pyrazoles syntheses illustrate the compound's utility in creating fluorinated derivatives for various chemical and biological applications (Y. Ohtsuka et al., 2012).
Antibacterial Activity
The derivatives of 1H-pyrazole-4-carboxylic acid have been explored for their antibacterial activities. For instance, further derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria, indicating the potential therapeutic applications of these compounds (Ishak Bildirici et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dimethyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14)5(7(8,9)10)12(2)11-3/h1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHHCEGCQPODCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
926913-59-9 | |
| Record name | 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

